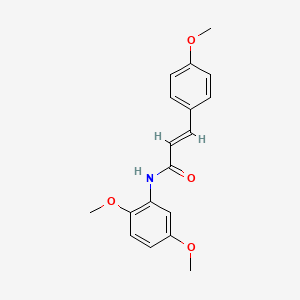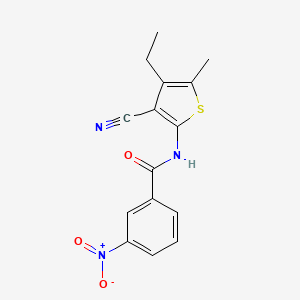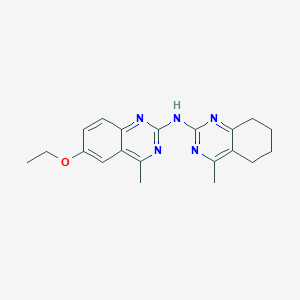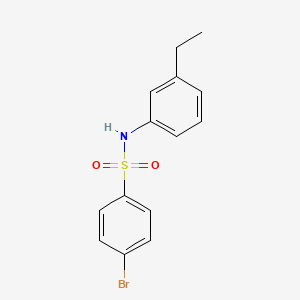
N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMAA is a member of the phenethylamine family and has been shown to exhibit interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of DMAA is not yet fully understood, but it is thought to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to increased dopamine release. Dopamine is a neurotransmitter that plays a role in reward and motivation, and increased dopamine levels have been associated with improved cognitive function.
Biochemical and Physiological Effects
DMAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may lead to improved cognitive function. Additionally, DMAA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory diseases. DMAA has also been shown to have antioxidant properties, which may help to prevent cellular damage from oxidative stress.
实验室实验的优点和局限性
One advantage of using DMAA in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, DMAA has been shown to have a number of interesting biochemical and physiological effects, which make it a promising candidate for research. However, one limitation of using DMAA in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are a number of future directions for research related to DMAA. One area of interest is the potential use of DMAA in the treatment of central nervous system disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DMAA and to design experiments that specifically target its effects. Finally, there is a need for further research into the safety and toxicity of DMAA, particularly in the context of its potential use in humans.
合成方法
DMAA can be synthesized in a few different ways, but the most common method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a catalyst such as pyrrolidine. The resulting product is then treated with acryloyl chloride to form DMAA.
科学研究应用
DMAA has been studied for its potential use in research related to central nervous system disorders, including Parkinson's disease and Alzheimer's disease. DMAA has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in these disorders. Additionally, DMAA has been studied for its potential use in cancer research, as it has been shown to have anti-tumor properties.
属性
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-7-4-13(5-8-14)6-11-18(20)19-16-12-15(22-2)9-10-17(16)23-3/h4-12H,1-3H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLFXFFNCBGRBM-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)


methyl]benzenesulfonamide](/img/structure/B5721409.png)



![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)
